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For researchers, scientists, and drug development professionals, the efficient recovery of DNA

is a critical step in a multitude of molecular biology applications. When working with low

concentrations of nucleic acids, co-precipitants or carriers are often employed to enhance the

precipitation and pelleting of DNA. This guide provides a comparative analysis of commonly

used DNA carriers, supported by experimental data, to aid in the selection of the most

appropriate carrier for your specific needs.

Overview of Common DNA Carriers
The most frequently utilized carriers in DNA precipitation are glycogen, linear polyacrylamide
(LPA), and to a lesser extent, yeast tRNA and salmon sperm DNA. Each possesses distinct

characteristics that influence their suitability for different downstream applications.

Glycogen: A polysaccharide derived from biological sources, typically oysters or mussels.[1]

It is effective at forming a visible pellet, aiding in the handling of small amounts of DNA.[1]

However, its biological origin is a significant drawback, as it can be contaminated with

nucleic acids, which may interfere with sensitive downstream analyses.[2][3]

Linear Polyacrylamide (LPA): A chemically synthesized inert polymer.[1] Its primary

advantage is its synthetic nature, ensuring it is free from nucleic acid and nuclease

contamination.[1][2] LPA is a highly efficient carrier for precipitating picogram amounts of

nucleic acids.[4]
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Yeast tRNA: While historically used, tRNA is a biological product and a nucleic acid itself,

making it unsuitable for applications where the carrier could interfere with subsequent

quantification or analysis of the target DNA.

Salmon Sperm DNA: Another biological carrier, it can be used to increase DNA yield from

certain sample types, such as cotton swabs.[5] However, its DNA content makes it

inappropriate for most molecular biology applications where the purity of the target DNA is

crucial.

Quantitative Comparison of Carrier Performance
A systematic investigation by Li et al. (2020) provides a quantitative comparison of the recovery

rates of different nucleic acids using various carriers with either ethanol or isopropanol

precipitation. The study evaluated the recovery of a microRNA (miRNA), a single-stranded DNA

primer, a double-stranded PCR product, and a plasmid.

Table 1: Comparative Recovery Rates of Nucleic Acids with Different Carriers and Alcohols
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Nucleic
Acid Type

Precipitant No Carrier Glycogen
Linear
Polyacryla
mide (LPA)

Yeast tRNA

miRNA Ethanol 53% 61% 61% 58%

Isopropanol 65% 71% 73% 69%

Primer Ethanol 48% 65% 65% 55%

Isopropanol 68% 76% 74% 70%

PCR Product Ethanol 63% 72% 72% 68%

Isopropanol 54% 65% 67% 60%

Plasmid Ethanol 72% 79% 79% 75%

Isopropanol 75% 78% 80% 76%

Data

summarized

from Li et al.,

2020.[6]

The results indicate that the addition of a carrier significantly improves the recovery rate of all

tested nucleic acids compared to precipitation without a carrier.[6][7] In most cases, both

glycogen and LPA performed comparably, yielding the highest recovery rates.[6] LPA showed a

slight advantage in the isopropanol precipitation of miRNA, PCR products, and plasmids.[6]

Another study by Bartram et al. (2009) compared the efficiency of glycogen and LPA for

precipitating genomic DNA and found no significant difference in DNA recovery efficiency

between the two carriers, regardless of the starting amount of DNA (5 ng or 50 ng) or the

precipitant used (polyethylene glycol or isopropanol).[2]

Experimental Protocols
Below are detailed methodologies for DNA precipitation using glycogen and linear
polyacrylamide.
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Protocol 1: DNA Precipitation with Glycogen or Linear
Polyacrylamide (LPA)
This protocol is adapted from the methods described by Li et al. (2020) and Bartram et al.

(2009).[2][6]

Materials:

DNA sample in aqueous solution (e.g., TE buffer)

Glycogen solution (20 mg/mL) or Linear Polyacrylamide (LPA) solution (5 mg/mL)

3 M Sodium Acetate (NaOAc), pH 5.2

Ice-cold 100% Ethanol or Isopropanol

70% Ethanol

Nuclease-free water or TE buffer for resuspension

Microcentrifuge

Pipettes and nuclease-free tips

Procedure:

To your DNA sample, add the following in order:

1/10 volume of 3 M Sodium Acetate (pH 5.2).

1 µL of glycogen (final concentration of approximately 20-50 µg/mL) or 1 µL of LPA (final

concentration of approximately 20 µg/mL).[6] Mix gently by vortexing.

Add alcohol:

For ethanol precipitation: Add 2 to 2.5 volumes of ice-cold 100% ethanol.

For isopropanol precipitation: Add 0.7 to 1 volume of isopropanol.
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Mix thoroughly by inverting the tube several times.

Incubate to precipitate the DNA. For low DNA concentrations, incubate at -20°C for at least

one hour or overnight.[8]

Centrifuge the sample at maximum speed (≥12,000 x g) in a microcentrifuge for 15-30

minutes at 4°C to pellet the DNA.

Carefully decant the supernatant without disturbing the pellet. The pellet may be invisible, so

be cautious.

Wash the pellet by adding 500 µL of ice-cold 70% ethanol. This step removes residual salts.

Centrifuge at maximum speed for 5 minutes at 4°C.

Carefully decant the 70% ethanol.

Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry, as this can make

resuspension difficult.

Resuspend the DNA pellet in a suitable volume of nuclease-free water or TE buffer.

Visualizing the Workflow
The following diagrams illustrate the experimental workflow for DNA precipitation and the

logical comparison of different carriers.
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Caption: Experimental workflow for DNA precipitation using a carrier.
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Caption: Logical comparison of different DNA carriers.

Conclusion and Recommendations
The choice of carrier for DNA precipitation is dependent on the specific requirements of the

downstream application.

For routine applications where the starting amount of DNA is low and a visible pellet is

desired, glycogen is a suitable and cost-effective option. However, it is crucial to use a high-

quality, nuclease-free grade of glycogen to minimize the risk of nucleic acid contamination.[1]

For sensitive applications such as next-generation sequencing, qPCR, and analysis of low-

biomass samples, linear polyacrylamide (LPA) is the recommended carrier.[2][3] Its

synthetic origin guarantees the absence of contaminating nucleic acids and nucleases,

ensuring the integrity of the experimental results.[1][2]

Carriers such as yeast tRNA and salmon sperm DNA should generally be avoided in

quantitative and sensitive molecular assays due to their inherent nucleic acid content, which

can interfere with the analysis of the target DNA.

In summary, while both glycogen and LPA demonstrate high efficiency in DNA recovery, the

superior purity of LPA makes it the safer and more reliable choice for the majority of modern

molecular biology research and development applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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